molecular formula C8H13N3O2 B1349664 6-Amino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 53681-49-5

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No.: B1349664
CAS No.: 53681-49-5
M. Wt: 183.21 g/mol
InChI Key: MKBLKULBTBPLRX-UHFFFAOYSA-N
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Description

6-Amino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound with the molecular formula C(8)H({13})N(_3)O(_2) It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and a pyrimidine derivative.

    Condensation Reaction: The butylamine reacts with a pyrimidine derivative under controlled conditions to form the desired product. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Processes: Implementing automated processes for precise control of reaction conditions.

    Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-butyl-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

6-Amino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-bromo-1-butyl-1H-pyrimidine-2,4-dione: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.

    6-Amino-1-methyl-1H-pyrimidine-2,4-dione: This derivative has a methyl group instead of a butyl group, affecting its solubility and biological activity.

Uniqueness

6-Amino-1-butyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group can influence its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-1-butylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLKULBTBPLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368622
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53681-49-5
Record name 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 46 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 58 g (0.5 mol) of n-butylurea. The solution was stirred at 70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 68 g (74%) (VII). This was stirred in 500 ml of water and 20 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 50.6 g (75%) (VIII), NMR.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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